Cas no 206273-87-2 (tert-Butyl 4-(benzylamino)piperidine-1-carboxylate)

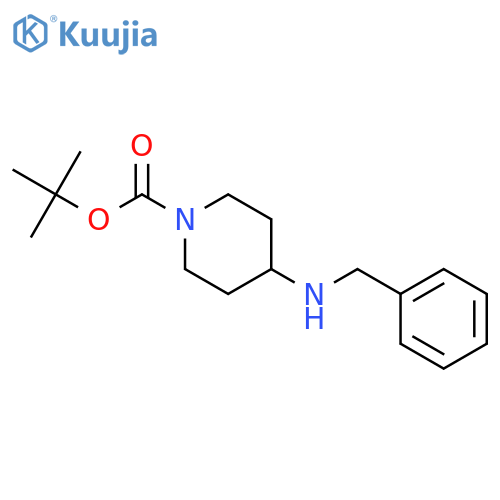

206273-87-2 structure

商品名:tert-Butyl 4-(benzylamino)piperidine-1-carboxylate

CAS番号:206273-87-2

MF:C17H26N2O2

メガワット:290.400544643402

MDL:MFCD04114987

CID:66737

PubChem ID:15380687

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Boc-4-Benzylaminopiperidine

- tert-butyl 4-(benzylamino)piperidine-1-carboxylate

- 4-benzylamino-piperidine-1-carboxylic acid tert-butyl ester

- 4-N-benzylamino-1-tert-butoxycarbonyl piperidine

- 1-Boc-4-benzylamino-piperidine

- A18429

- 4-benzylamino-1-tert-butoxycarbonylpiperidine

- 4-benzylaminopiperidine, 1-boc protected hydrochloride

- 4-BENZYLAMINO-1-BOC-PIPERIDINE

- SY015937

- J-514488

- tert-butyl 4-(benzylamino)piperidine-1-carboxylate;1-Boc-4-(benzylamino)piperidine

- SCHEMBL616004

- 4-benzylamino-piperidine-1-carboxylic acid tert.-butyl ester

- 1-Boc-4-(benzylamino)piperidine

- CS-0342170

- 4-benzylamino-1-boc-piperidine hcl

- AMY4919

- tert-Butyl?4-(benzylamino)piperidine-1-carboxylate

- MFCD04114987

- AKOS009157767

- IUJZIXJMTQNFOG-UHFFFAOYSA-N

- Z445138420

- 4-benzylamino-1-(tert-butoxycarbonyl)piperidine

- EN300-233811

- 206273-87-2

- FT-0603852

- 1-PIPERIDINECARBOXYLIC ACID, 4-[(PHENYLMETHYL)AMINO]-, 1,1-DIMETHYLETHYL ESTER

- AB19398

- DTXSID70572209

- AS-44248

- DB-013006

- A10294

- tert-Butyl 4-(benzylamino)piperidine-1-carboxylate

-

- MDL: MFCD04114987

- インチ: InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-15(10-12-19)18-13-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3

- InChIKey: IUJZIXJMTQNFOG-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 290.19900

- どういたいしつりょう: 290.199428076g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 324

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 41.6Ų

じっけんとくせい

- ふってん: 398.115 ℃ at 760 mmHg

- PSA: 41.57000

- LogP: 3.50450

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate セキュリティ情報

- 危害声明: Irritant

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R36/37/38

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM180255-1g |

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate |

206273-87-2 | 95%+ | 1g |

$62 | 2023-01-09 | |

| Enamine | EN300-233811-0.1g |

tert-butyl 4-(benzylamino)piperidine-1-carboxylate |

206273-87-2 | 95.0% | 0.1g |

$50.0 | 2025-02-20 | |

| Enamine | EN300-233811-0.05g |

tert-butyl 4-(benzylamino)piperidine-1-carboxylate |

206273-87-2 | 95.0% | 0.05g |

$47.0 | 2025-02-20 | |

| Fluorochem | 069507-10g |

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate |

206273-87-2 | 95% | 10g |

£764.00 | 2022-03-01 | |

| Apollo Scientific | OR0810-1g |

4-(Benzylamino)piperidine, N1-BOC protected |

206273-87-2 | 97% | 1g |

£72.00 | 2025-02-19 | |

| Chemenu | CM180255-5g |

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate |

206273-87-2 | 95% | 5g |

$284 | 2021-08-05 | |

| Apollo Scientific | OR0810-5g |

4-(Benzylamino)piperidine, N1-BOC protected |

206273-87-2 | 97% | 5g |

£234.00 | 2025-02-19 | |

| Enamine | EN300-233811-0.5g |

tert-butyl 4-(benzylamino)piperidine-1-carboxylate |

206273-87-2 | 95.0% | 0.5g |

$55.0 | 2025-02-20 | |

| Enamine | EN300-233811-0.25g |

tert-butyl 4-(benzylamino)piperidine-1-carboxylate |

206273-87-2 | 95.0% | 0.25g |

$52.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D969527-25g |

1-Boc-4-benzylamino-piperidine |

206273-87-2 | 95% | 25g |

$760 | 2024-07-28 |

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

206273-87-2 (tert-Butyl 4-(benzylamino)piperidine-1-carboxylate) 関連製品

- 1159982-59-8(tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:206273-87-2)tert-Butyl 4-(benzylamino)piperidine-1-carboxylate

清らかである:99%

はかる:5g

価格 ($):162.0